C5-Bromo Substituent Enables Distinct Halogen Bonding Interactions Absent in Non-Halogenated Analogs
The C5-bromo substituent in 5-bromopyrazole derivatives establishes Br⋯O halogen bonding contacts in the solid state, a structural feature entirely absent in non-halogenated pyrazole butanoate analogs. X-ray crystallographic analysis of five 5-brominated pyrazoles revealed consistent Br⋯O contacts that contribute to supramolecular assembly [1]. One derivative (compound 5) was found to be isostructural with its iodo-analogue, indicating that despite bromine's lower polarizability compared to iodine, the halogen contacts remain structurally significant [1].
| Evidence Dimension | Halogen bonding capability in solid-state supramolecular architecture |
|---|---|
| Target Compound Data | Br⋯O halogen bonding contacts observed; isostructural with iodo-analogue (compound 5) |
| Comparator Or Baseline | Non-halogenated pyrazole butanoate (e.g., methyl 4-(1H-pyrazol-1-yl)butanoate) - no halogen bonding possible |
| Quantified Difference | Presence vs. complete absence of halogen bonding functionality |
| Conditions | Single crystal X-ray diffraction; five 5-brominated pyrazole derivatives evaluated |
Why This Matters
Halogen bonding capability differentiates this building block for applications requiring controlled supramolecular assembly, rational drug design targeting halogen-binding protein pockets, and crystal engineering projects.
- [1] Popa MM, Shova S, Dascalu M, Caira MR, Dumitrascu F. Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features. CrystEngComm. 2023;25:86-94. View Source
